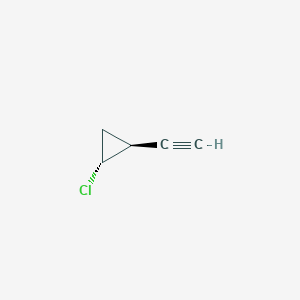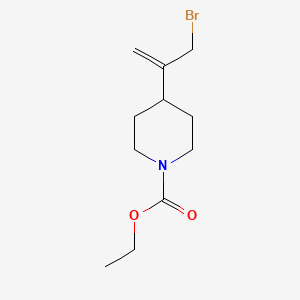
1,3-Dioxoisoindolin-2-yl but-3-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxoisoindolin-2-yl but-3-enoate: is a chemical compound characterized by its isoindoline nucleus and carbonyl groups at positions 1 and 3. This compound is part of the broader class of N-isoindoline-1,3-diones, which have garnered significant attention due to their diverse chemical reactivity and promising applications in various fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dioxoisoindolin-2-yl but-3-enoate can be synthesized through the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction typically occurs in the presence of a catalyst such as SiO2-tpy-Nb and solvents like IPA:H2O at reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves the use of phthalic anhydride and amines under controlled conditions to ensure high yields and purity. The process may also include purification steps such as recrystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dioxoisoindolin-2-yl but-3-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted isoindoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,3-Dioxoisoindolin-2-yl but-3-enoate is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design, particularly in the development of anticancer agents .
Medicine: The compound has shown promise in medicinal chemistry for its potential therapeutic applications, including its use in the synthesis of novel anticancer agents .
Industry: Industrially, this compound is used in the production of dyes, pigments, and polymer additives .
Wirkmechanismus
The mechanism of action of 1,3-Dioxoisoindolin-2-yl but-3-enoate involves its interaction with various molecular targets. The compound’s isoindoline nucleus allows it to interact with biological targets, potentially inhibiting enzymes or receptors involved in disease pathways. This interaction can lead to the modulation of cellular processes such as apoptosis and cell cycle arrest .
Vergleich Mit ähnlichen Verbindungen
- 1,3-Dioxoisoindolin-2-yl pivalate
- 1,3-Dioxoisoindolin-2-yl butyrate
- 1,3-Dioxoisoindolin-2-yl acetate
Comparison: 1,3-Dioxoisoindolin-2-yl but-3-enoate is unique due to its but-3-enoate moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, while 1,3-Dioxoisoindolin-2-yl pivalate is used primarily in industrial applications, this compound has broader applications in medicinal chemistry and biological research .
Eigenschaften
Molekularformel |
C12H9NO4 |
|---|---|
Molekulargewicht |
231.20 g/mol |
IUPAC-Name |
(1,3-dioxoisoindol-2-yl) but-3-enoate |
InChI |
InChI=1S/C12H9NO4/c1-2-5-10(14)17-13-11(15)8-6-3-4-7-9(8)12(13)16/h2-4,6-7H,1,5H2 |
InChI-Schlüssel |
YECCRXBMVPNOMY-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC(=O)ON1C(=O)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-9-ol](/img/structure/B13582698.png)

![4-({[2-(Piperidin-1-yl)phenyl]amino}methylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B13582705.png)
![Tert-butyl 7-(chloromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13582709.png)




![N-Methyl-2-{[5-phenyl-2-(pyridin-2-YL)thieno[2,3-D]pyrimidin-4-YL]amino}acetamide](/img/structure/B13582731.png)

![3-({Bicyclo[2.2.1]heptan-2-yl}methyl)piperidine](/img/structure/B13582774.png)



